

NBI-42902: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: NBI-42902

Cat. No.: B1676990

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Introduction

NBI-42902 is a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. Its development marked a significant step in the pursuit of non-invasive therapies for sex-hormone-dependent diseases. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **NBI-42902**, with a focus on its mechanism of action and the experimental protocols used for its characterization.

Chemical Structure and Properties

NBI-42902, chemically named 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil, is a substituted uracil derivative.

Chemical Structure:

- Systematic Name: 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil
- Molecular Formula: $C_{27}H_{24}F_3N_3O_3$
- Molecular Weight: 495.49 g/mol

Synthesis of NBI-42902

The synthesis of **NBI-42902** has been reported by Tucci et al. in the Journal of Medicinal Chemistry. While the full, detailed experimental protocol is best accessed through the original publication, a general synthetic scheme can be outlined. The synthesis involves a multi-step process starting from readily available precursors. A key step in the synthesis is the coupling of a substituted uracil core with a chiral amino alcohol derivative.

A proposed synthetic workflow is as follows:

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